Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester
CAS No.: 158474-72-7
VCID: VC0013459
Molecular Formula: C15H26O3
Molecular Weight: 254.36 g/mol
Purity: > 96%
* For research use only. Not for human or veterinary use.

Description | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester (CPPE) is a chemical compound primarily used in the fragrance industry for its pleasant, floral aroma reminiscent of jasmine. It can be found in perfumes, cosmetics, and personal care products. CPPE features a cyclopentane ring and an acetic acid moiety, making it a unique ester with distinct chemical properties. The molecular weight of CPPE is approximately 254.37 g/mol. The chemical behavior of CPPE is influenced by its ester functional group, which can undergo hydrolysis to form the corresponding acid and alcohol. It can also participate in nucleophilic substitution reactions. Research on the biological activity of CPPE is limited, but its structural similarity to Hedione suggests potential bioactive properties, such as anti-inflammatory and antioxidant activities. Further research is needed to elucidate these interactions and their implications for health and wellness applications. CPPE shares similarities with other compounds featuring cyclopentane rings, such as Hedione (Methyl jasmonate), a naturally occurring fragrance component. Another comparable compound is Methyl dihydrojasmonate, which has a related structure with potential floral notes. CPPE's unique combination of functional groups and structural framework contribute to its distinct aroma and potential biological activities. |
---|---|
CAS No. | 158474-72-7 |
Product Name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, propyl ester |
Molecular Formula | C15H26O3 |
Molecular Weight | 254.36 g/mol |
IUPAC Name | propyl 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetate |
Standard InChI | InChI=1S/C15H26O3/c1-3-5-6-7-13-12(8-9-14(13)16)11-15(17)18-10-4-2/h12-13H,3-11H2,1-2H3/t12-,13-/m1/s1 |
Standard InChIKey | IPDFPNNPBMREIF-CHWSQXEVSA-N |
SMILES | CCCCCC1C(CCC1=O)CC(=O)OCCC |
Canonical SMILES | CCCCCC1C(CCC1=O)CC(=O)OCCC |
Appearance | Colorless to Faint yellow oil |
Purity | > 96% |
PubChem Compound | 20056433 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume